molecular formula C18H18N2O4S B2701393 N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 868965-65-5

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2701393
CAS No.: 868965-65-5
M. Wt: 358.41
InChI Key: SPHODKHKORRHPJ-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic small molecule characterized by a cyclopenta[b]thiophene core substituted with a methylcarbamoyl group and a 2,3-dihydrobenzo[1,4]dioxine carboxamide moiety. The compound’s structure combines a bicyclic thiophene system with a fused dioxane ring, conferring unique electronic and steric properties. Key functional groups include:

  • Dihydrobenzo[1,4]dioxine: A heterocyclic system with two oxygen atoms, contributing to polarity and conformational rigidity.
  • Carboxamide (CONH₂): Facilitates interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-19-17(22)15-11-3-2-4-14(11)25-18(15)20-16(21)10-5-6-12-13(9-10)24-8-7-23-12/h5-6,9H,2-4,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHODKHKORRHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of 372.44 g/mol. The structure features a cyclopenta[b]thiophene moiety that is crucial for its biological activity.

Property Value
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_{2}O_{4}S
Molecular Weight372.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that thiophene derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. This compound may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Modulation of Signaling Pathways : The compound may affect various signaling cascades such as the PI3K/Akt pathway, which is crucial in cancer cell survival.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. For instance:

  • Cell Proliferation Assays : In vitro studies using various cancer cell lines demonstrated significant growth inhibition. For example, in assays involving A549 (lung cancer) and MDA-MB-231 (breast cancer) cells, the compound showed IC50 values in the low micromolar range (0.28 - 0.62 µM), indicating potent antiproliferative effects .
Cell Line IC50 (µM)
A5490.415
MDA-MB-2310.279
OVACAR-40.362
CAKI-10.69

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that thiophene derivatives may possess antimicrobial effects against various pathogens. These findings warrant further investigation into their potential as antimicrobial agents.

Case Studies

  • Study on Antiproliferative Effects : A study published in Nature highlighted that a related thiophene compound demonstrated broad-spectrum anticancer activity across multiple cell lines with minimal cytotoxicity . This suggests that structural modifications could enhance the therapeutic index of similar compounds.
  • Mechanistic Insights : Another study explored the mechanism behind the antiproliferative effects of thiophene derivatives, indicating that compounds targeting tubulin polymerization could effectively induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several cyclopenta[b]thiophene derivatives, differing primarily in substituents and appended heterocycles. Below is a comparative analysis based on available

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound ~C₁₆H₁₅N₃O₄S ~345 ~3.5* 2 5 Methylcarbamoyl, dihydrobenzo[1,4]dioxine
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(2-thienylsulfonyl)-2-piperidinecarboxamide Not explicitly given Not provided Not given 3 6 Thienylsulfonyl, piperidine
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide C₁₇H₁₄N₂O₃S 326.4 3.6 2 4 Benzofuran carboxamide
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Not explicitly given Not provided Not given 3 6 Tetrazole, methoxy-carbazole

Notes:

  • XLogP3 : The target compound’s estimated logP (~3.5) aligns with benzofuran analogs (e.g., 3.6 in ), suggesting moderate lipophilicity suitable for membrane permeability.
  • Hydrogen-Bonding: The dihydrobenzo[1,4]dioxine group increases hydrogen-bond acceptors (5 vs.
  • Bioactivity: and list synonyms (e.g., MLS000099000, Y043-6254) implying biological evaluation, though specific activity data are unavailable in the provided sources.

Key Structural Differences and Implications

Substituent Diversity: The thienylsulfonyl-piperidine group in introduces bulkiness and sulfonyl electronegativity, which may affect metabolic stability compared to the target compound’s dioxine system. The benzofuran carboxamide in lacks the dioxine oxygen atoms, reducing polarity and hydrogen-bonding capacity.

Synthetic Accessibility :

  • The target compound’s dihydrobenzo[1,4]dioxine moiety may require multi-step synthesis (e.g., cyclization analogous to methods in ), whereas benzofuran derivatives () are synthesized via simpler coupling reactions .

Research Findings and Limitations

  • Activity Data: No direct biological data for the target compound are available in the provided evidence.
  • Computational Predictions : The target’s higher hydrogen-bond acceptors (5 vs. 4 in ) may improve solubility but reduce blood-brain barrier penetration.

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